molecular formula C12H18ClN5O4 B1241068 Nifurpipone hydrochloride CAS No. 56217-89-1

Nifurpipone hydrochloride

Cat. No.: B1241068
CAS No.: 56217-89-1
M. Wt: 331.75 g/mol
InChI Key: ABYNNLAVLMJPST-FNXZNAJJSA-N
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Description

Nifurpipone hydrochloride, chemically designated as 5-nitro-2-furaldehyde-N-methylpiperazinoacethydrazone dihydrochloride (Ro-10-7722), is a nitro-heterocyclic compound with a molecular weight of 368 g/mol . It belongs to the nitrofuran class and has been investigated as a hypoxic cell radiosensitizer to enhance the efficacy of radiation therapy in tumors. Structurally, it combines a nitro-furan moiety with a methylpiperazine side chain, which contributes to its electron-affinic properties, enabling it to sensitize oxygen-deficient tumor cells to X-ray irradiation .

Properties

CAS No.

56217-89-1

Molecular Formula

C12H18ClN5O4

Molecular Weight

331.75 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide;hydrochloride

InChI

InChI=1S/C12H17N5O4.ClH/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20;/h2-3,8H,4-7,9H2,1H3,(H,14,18);1H/b13-8+;

InChI Key

ABYNNLAVLMJPST-FNXZNAJJSA-N

SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].Cl

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-].Cl

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].Cl

Other CAS No.

56217-89-1

Related CAS

24632-47-1 (Parent)

Synonyms

4-methyl-1-piperazinylacetic acid-(5-nitrofurfurylidene)hydrazide
nifurpipone
nifurpipone acetate
nifurpipone dihydrochloride
nifurpipone hydrochloride
nifurpipone maleate
nifurpipone maleate (1:1)
nifurpipone monohydrochloride
Rec 15-0122

Origin of Product

United States

Comparison with Similar Compounds

Nifurpipone hydrochloride is part of a cohort of nitro-heterocyclic radiosensitizers, including metronidazole , Ro-07-0582 , Ro-11-3696 , and ICRF159 . Below is a systematic comparison based on chemical properties, efficacy, and toxicity:

Chemical and Structural Comparison
Compound IUPAC Name/Structure Molecular Weight (g/mol) Class
This compound 5-nitro-2-furaldehyde-N-methylpiperazinoacethydrazone dihydrochloride 368 Nitrofuran
Metronidazole 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole 171 Nitroimidazole
Ro-07-0582 (1-methyl-5-nitroimidazol-2-yl)methanol 157 Nitroimidazole
Ro-11-3696 5-nitroimidazole derivative with Ro-07-0582 side chains Not specified Nitroimidazole
ICRF159 (Razoxane) 1,2-di(3,5-dioxopiperazin-1-yl)propane 260 Bis-dioxopiperazine

Key Structural Insights :

  • Nitroimidazoles (metronidazole, Ro-07-0582, Ro-11-3696) exhibit superior radiosensitization due to their uncharged molecular structure and favorable partition coefficients (e.g., Ro-07-0582: octanol/water coefficient = 0.4), enhancing tissue penetration .
  • This compound , a nitrofuran, lacks comparable efficacy due to higher toxicity and reduced bioavailability in vivo .
Efficacy in Radiosensitization
Compound In Vitro Efficacy In Vivo Efficacy Toxicity Profile
This compound Moderate Low High
Metronidazole High High Moderate
Ro-07-0582 Very High Very High Low
Ro-11-3696 High Moderate Moderate
ICRF159 None None Low

Research Findings :

  • In vitro, nitroimidazoles like Ro-07-0582 and metronidazole showed strong radiosensitization of anoxic mammalian cells, with enhancement ratios exceeding those of this compound by 2–3 fold .
  • In vivo , this compound underperformed significantly. For example, in murine tumor models, it produced only a "modest level of sensitization" despite high toxicity, whereas Ro-07-0582 and metronidazole achieved near-identical efficacy in vitro and in vivo .
Mechanism and Limitations
  • Nitroimidazoles : Act via radical anion formation under hypoxia, stabilizing DNA damage from radiation. Their low molecular weight and neutral charge enhance diffusion into hypoxic tumor regions .
  • This compound : As a nitrofuran, it generates reactive nitro radicals but suffers from rapid metabolic clearance and poor tissue penetration. Its dihydrochloride salt form may also contribute to systemic toxicity, limiting tolerated doses .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Nifurpipone hydrochloride, and what parameters critically influence yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves nitroimidazole derivatives as precursors, with key steps including condensation reactions and salt formation. Critical parameters include reaction temperature, solvent polarity, and purification methods (e.g., recrystallization using ethanol/water mixtures). Yield optimization requires strict control of stoichiometry and reaction time. Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is essential to confirm purity and structural integrity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., nitro groups), while proton and carbon-13 NMR confirm molecular structure. HPLC with UV detection (e.g., C18 column, 254 nm wavelength) assesses purity, with mobile phases optimized for separation efficiency. Mass spectrometry (MS) validates molecular weight. Pharmacopeial methods, such as those for dopamine hydrochloride, provide frameworks for identity tests (e.g., chloride ion verification via silver nitrate) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) assess degradation pathways. Analytical methods like HPLC monitor impurities, while thermogravimetric analysis (TGA) evaluates thermal stability. Compatibility with excipients is tested via stress conditions (e.g., pH 1–13, oxidation). Storage recommendations should align with safety data for similar compounds, emphasizing protection from light and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported redox potentials of this compound across experimental setups?

  • Methodological Answer : Contradictions in redox potentials (e.g., 2.2.6 V in aqueous solutions) may arise from differences in reference electrodes, pH, or ionic strength. Standardization using a Ag/AgCl electrode and buffered solutions (e.g., phosphate buffer, pH 7.4) reduces variability. Cyclic voltammetry under nitrogen-purged conditions minimizes oxygen interference. Cross-validation with computational models (e.g., density functional theory) provides mechanistic insights .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Preclinical studies must follow NIH guidelines for animal welfare and reproducibility. Key parameters include dose selection (based on allometric scaling from in vitro IC50 values), sampling intervals for plasma concentration-time curves, and bioanalytical methods (e.g., LC-MS/MS for quantification). Tissue distribution and metabolite profiling require validated extraction protocols. Ethical approvals and statistical power calculations (e.g., ≥6 animals/group) are mandatory .

Q. How should researchers address conflicting cytotoxicity data for this compound in different cell lines?

  • Methodological Answer : Discrepancies in IC50 values may stem from cell line-specific uptake mechanisms or metabolic activity. Standardized assays (e.g., MTT or ATP-based viability tests) with positive/negative controls (e.g., cisplatin for cytotoxicity) are critical. Replicate experiments (n ≥ 3) and normalization to protein content reduce variability. Transcriptomic profiling (e.g., RNA-seq) identifies resistance pathways, while co-culture models mimic in vivo microenvironments .

Q. What strategies optimize the formulation of this compound for enhanced bioavailability?

  • Methodological Answer : Solubility enhancement via salt forms (e.g., hydrochloride) or co-solvents (e.g., PEG 400) is prioritized. Nanocarriers (e.g., liposomes) improve tissue targeting, validated by dynamic light scattering (DLS) for particle size and zeta potential. In vitro dissolution testing (e.g., USP Apparatus II) under biorelevant conditions (pH 6.8) predicts in vivo performance. Pharmacokinetic modeling (e.g., compartmental analysis) guides dose adjustments .

Methodological Notes

  • Quality Control : Pharmacopeial protocols (e.g., heavy metal limits ≤20 µg/g, sulfated ash ≤1.0 mg/g) ensure batch consistency .
  • Data Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including raw data deposition and detailed supplementary materials .

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